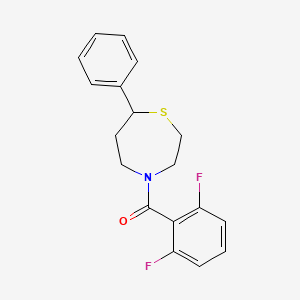

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2,6-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-14-7-4-8-15(20)17(14)18(22)21-10-9-16(23-12-11-21)13-5-2-1-3-6-13/h1-8,16H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMSHZNRSJWZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with:

- Varying fluorophenyl substitution patterns (e.g., 2,4-difluorophenyl vs. 2,6-difluorophenyl).

- Alternative heterocycles (e.g., triazoles, thiazoles, or flavones).

Key Differences and Implications

2,4-Difluorophenyl (): Ortho/para fluorines introduce a bent geometry, which may enhance solubility but reduce steric compatibility with deep binding pockets .

Heterocyclic Systems: 1,4-Thiazepane: The seven-membered ring offers greater flexibility than rigid triazoles or flavones, enabling adaptive binding to dynamic targets (e.g., G-protein-coupled receptors). Sulfur’s polarizability may facilitate hydrophobic interactions. 1,2,4-Triazole: Nitrogen-rich and aromatic, promoting hydrogen bonding but limiting conformational adaptability .

Synthetic Complexity: Thiazepane synthesis likely requires multi-step ring formation (e.g., cyclization of thiols with amines), contrasting with triazole derivatives formed via click chemistry or nucleophilic substitution. Flavones demand phenolic coupling and demethylation steps .

Biological Activity

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a difluorophenyl group and a thiazepane ring, which may impart distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 333.39 g/mol. The structure includes:

- Difluorophenyl Group : Enhances lipophilicity and metabolic stability.

- Thiazepane Ring : Contributes to the compound's unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds containing thiazepane rings often exhibit significant antimicrobial activity. The presence of the difluorophenyl moiety may enhance this effect by altering the compound's physicochemical properties, thus influencing its permeability and interaction with microbial membranes .

Anticancer Potential

Studies have shown that similar thiazepane derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigations into this compound are ongoing to determine its efficacy against various cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

These results indicate a promising potential for further development as an anticancer agent.

Mechanistic Studies

Further mechanistic studies are required to fully understand how this compound interacts with cellular targets. Initial findings suggest that it may act as an enzyme inhibitor, disrupting critical pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative analysis with other thiazepane derivatives reveals that this compound exhibits unique properties due to its specific substitution pattern:

| Compound Name | Biological Activity |

|---|---|

| (3,4-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan) | Moderate antimicrobial effects |

| (3,4-Difluorophenyl)(7-(pyridin-2-yl)-1,4-thiazepan) | Anticancer properties |

This uniqueness makes it a valuable candidate for further research and development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone?

- Methodological Answer : The synthesis of such thiazepane-containing methanones typically involves multi-step organic reactions. A general approach includes:

Ring Formation : Cyclization of precursors (e.g., cysteine derivatives or thiol-containing intermediates) to form the 1,4-thiazepane ring.

Coupling Reactions : Reacting the thiazepane intermediate with a 2,6-difluorophenyl ketone derivative via nucleophilic acyl substitution or Friedel-Crafts acylation.

Purification : Recrystallization from ethanol or chromatographic techniques (e.g., silica gel column) to isolate the final product .

Note: Adjust reaction conditions (e.g., solvent, temperature) based on steric and electronic effects of substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR to confirm the difluorophenyl group and thiazepane ring geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and C-F stretching vibrations.

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays aligned with structural motifs:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases, given the compound’s potential ATP-mimetic properties .

Advanced Research Questions

Q. How can computational tools optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using software like Discovery Studio.

- ADMET Prediction : Tools like SwissADME to assess solubility, blood-brain barrier permeability, and CYP450 interactions.

- Docking Studies : Prioritize modifications (e.g., fluorine substitution) to enhance binding affinity while minimizing toxicity .

Q. How to design a structure-activity relationship (SAR) study for the thiazepane ring?

- Methodological Answer :

Vary Substituents : Synthesize analogs with substituents at the 7-phenyl position (e.g., electron-withdrawing groups) or modify the thiazepane sulfur/nitrogen atoms.

Assay Selection : Test analogs in parallel against primary targets (e.g., kinases) and counter-screens for off-target effects.

Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

Q. How to resolve contradictions in reported bioactivity data for fluorinated methanones?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line passage number, solvent controls).

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay sensitivity thresholds).

- Mechanistic Studies : Employ CRISPR-Cas9 gene editing to confirm target engagement in conflicting models .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability : Test hepatic microsome stability to assess if rapid metabolism reduces in vivo efficacy.

- Tissue Penetration : Use LC-MS/MS to quantify compound concentrations in target tissues versus plasma.

- Species-Specific Differences : Compare human vs. murine cell lines to identify divergent signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.